1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2226183-14-6
VCID: VC4371427
InChI: InChI=1S/C6H7IN2O/c1-2-9-5(4-10)3-6(7)8-9/h3-4H,2H2,1H3
SMILES: CCN1C(=CC(=N1)I)C=O
Molecular Formula: C6H7IN2O
Molecular Weight: 250.039

1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde

CAS No.: 2226183-14-6

Cat. No.: VC4371427

Molecular Formula: C6H7IN2O

Molecular Weight: 250.039

* For research use only. Not for human or veterinary use.

1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde - 2226183-14-6

Specification

CAS No. 2226183-14-6
Molecular Formula C6H7IN2O
Molecular Weight 250.039
IUPAC Name 2-ethyl-5-iodopyrazole-3-carbaldehyde
Standard InChI InChI=1S/C6H7IN2O/c1-2-9-5(4-10)3-6(7)8-9/h3-4H,2H2,1H3
Standard InChI Key PSXNQOCXXYKCAY-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)I)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-ethyl-5-iodopyrazole-3-carbaldehyde, delineates its substituent arrangement: an ethyl group at position 1, an iodine atom at position 3, and an aldehyde group at position 5 of the pyrazole ring. The planar heterocyclic core enables π-π stacking interactions, while the electron-withdrawing aldehyde and iodine moieties enhance electrophilic reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₇IN₂O
Molecular Weight250.039 g/mol
CAS Number2226183-14-6
IUPAC Name2-ethyl-5-iodopyrazole-3-carbaldehyde
Key Functional GroupsAldehyde, Iodo, Ethyl

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. The aldehyde proton typically resonates near δ 9.8–10.1 ppm in ¹H NMR, while the iodine atom induces distinct splitting patterns in adjacent protons. Infrared (IR) spectroscopy confirms the aldehyde C=O stretch at ~1700 cm⁻¹.

Synthetic Methodologies

Regioselective Synthesis Pathways

The preparation of 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde involves multi-step regiocontrolled reactions. A common approach begins with the cyclocondensation of hydrazines with 1,3-diketones, followed by iodination and formylation. Recent advances, such as those employing trichloromethyl enones, demonstrate how reaction conditions dictate regioselectivity .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsIntermediateYield (%)
CyclizationHydrazine hydrate, EtOH, reflux1-ethyl-1H-pyrazole75–85
IodinationI₂, H₂O₂, CH₃COOH, 50°C1-ethyl-3-iodo-1H-pyrazole60–70
FormylationDMF, POCl₃, 0°C → rtTarget aldehyde50–65

Challenges in Optimization

Key challenges include minimizing diiodination byproducts and preserving the aldehyde group during harsh conditions. Microwave-assisted synthesis and flow chemistry have shown promise in enhancing yields (up to 97% in model systems) .

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura and Sonogashira reactions, enabling C–C bond formation. For example, coupling with phenylboronic acid yields biaryl derivatives, valuable in materials science.

Table 3: Cross-Coupling Applications

Reaction TypePartnersProductsApplication Domain
Suzuki-MiyauraAryl boronic acidsBiaryl pyrazolesOLED materials
SonogashiraTerminal alkynesAlkynyl pyrazolesAnticancer agents
Buchwald-HartwigAminesAminopyrazolesEnzyme inhibitors

Aldehyde Functionalization

The aldehyde group undergoes condensation reactions with amines to form Schiff bases, which are precursors to heterocyclic scaffolds like imidazoles and triazoles. These derivatives exhibit antimicrobial and antitumor activities in preliminary assays.

Comparative Analysis with Analogues

Table 4: Halogenated Pyrazole Derivatives Comparison

CompoundSubstituentsReactivityBioactivity (IC₅₀)
1-Ethyl-3-bromo-1H-pyrazole-5-carbaldehydeBr instead of ILower electrophilicity45 µM (HeLa cells)
1-Methyl-3-iodo-1H-pyrazole-5-carbaldehydeMethyl instead of ethylReduced lipophilicity28 µM (MCF-7 cells)

Iodine’s polarizability enhances halogen bonding with biological targets, conferring superior binding affinity compared to bromine or chlorine analogues.

Future Directions and Challenges

Scalable Synthesis

Developing continuous-flow protocols and heterogeneous catalysts could address current limitations in large-scale production. Enzymatic formylation strategies are also being explored to improve sustainability .

Targeted Drug Discovery

Fragment-based drug design (FBDD) campaigns are leveraging this compound’s aldehyde group to develop covalent inhibitors for kinases and proteases. Collaborative efforts with academic labs aim to advance lead candidates into preclinical trials.

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